REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:4]=2[N:5]=[CH:6][N:7]=1.[I:16]Cl>>[I:16][C:10]1[C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[N:5][C:4]=2[N:8]([CH:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:9]=1
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Name
|
|
Quantity
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116 g
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Type
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reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2)C2CCCC2
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Name
|
|
Quantity
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785 mL
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Type
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reactant
|
Smiles
|
ICl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 22 h
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Duration
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22 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was redissolved in EtOAc
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Type
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WASH
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Details
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washed with saturated Na2SO3, H2O and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
|
The residue was then recrystalized from i-PrOH
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Name
|
|
Type
|
product
|
Smiles
|
IC1=CN(C=2N=CN=C(C21)Cl)C2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |